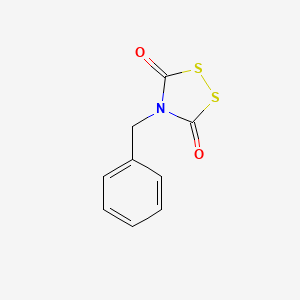
4-Benzyl-1,2,4-dithiazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1,2,4-dithiazolidine-3,5-dione is a heterocyclic compound characterized by a dithiazolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the dithiazolidine ring, leading to different products.
Substitution: N-alkylation and other substitution reactions are common, resulting in the formation of N-alkylated derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions include N-alkylated derivatives and isocyanates, which can be further converted into amine derivatives under mild conditions .
Applications De Recherche Scientifique
4-Benzyl-1,2,4-dithiazolidine-3,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The precise mechanism of action of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione is not fully understood. it is known to inhibit several key enzymes and pathways, including NFkappaB, GSK3beta, protein kinase C, and others . The compound also rapidly depletes free thiols and disrupts membrane integrity, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8): This compound is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) and has shown potential in treating Alzheimer’s disease.
1,2,4-Dithiazolidine-3,5-dione: This parent compound is used as a nitrogen nucleophile in various reactions.
Uniqueness: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione stands out due to its specific benzyl substitution, which imparts unique chemical properties and enhances its reactivity in certain reactions
Propriétés
Numéro CAS |
21597-13-7 |
|---|---|
Formule moléculaire |
C9H7NO2S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
4-benzyl-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C9H7NO2S2/c11-8-10(9(12)14-13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
DIYMCWRDADCNAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)SSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
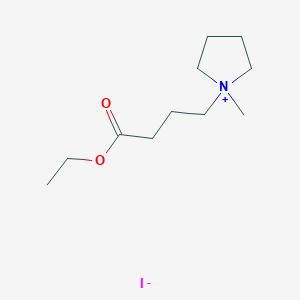
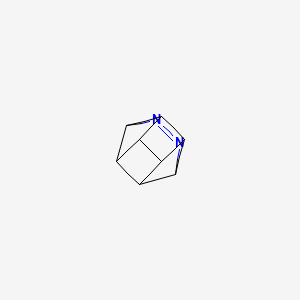
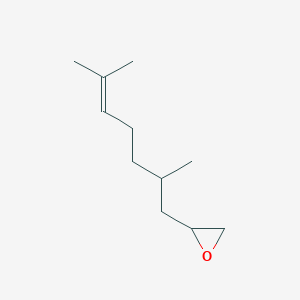
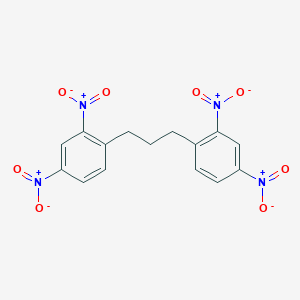

![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)




![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)


